REACTION_CXSMILES
|
F[C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])[C:3]=1[C:15]([F:18])([F:17])[F:16].[C-:19]#[N:20].[Na+].O.C(OCC)C>C(#N)C>[C:19]([C:2]1[N:6]([CH3:7])[N:5]=[C:4]([C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])[C:3]=1[C:15]([F:18])([F:17])[F:16])#[N:20] |f:1.2|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F
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Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature under a protective gas atmosphere
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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EXTRACTION
|
Details
|
The aqueous phase is extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed twice with water and once with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue obtained in this way
|
Type
|
DISTILLATION
|
Details
|
is subjected to fractional distillation in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C(=NN1C)C(C(F)(F)F)(F)F)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |